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N-Desmethyl Asenapine: A Comprehensive
Technical Guide
An In-depth Examination of the Chemical Structure,
Properties, and Pharmacological Profile of a Key
Asenapine Metabolite
For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Desmethyl Asenapine is the primary active metabolite of Asenapine, an atypical

antipsychotic medication utilized in the management of schizophrenia and bipolar I disorder.[1]

[2] The metabolic conversion from Asenapine to its N-desmethylated form is predominantly

mediated by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP3A4

and CYP2D6.[3][4] This document provides a detailed technical overview of N-Desmethyl
Asenapine, encompassing its chemical identity, physicochemical properties, analytical

methodologies, and pharmacological characteristics, with a focus on its relationship to the

parent compound. While N-Desmethyl Asenapine is sometimes referred to as an inactive

metabolite, a thorough understanding of its properties is crucial for a complete safety and

efficacy profile of Asenapine.[1]
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Chemical Structure and Properties
N-Desmethyl Asenapine, also known by its synonyms DMA and ORG 30526, is structurally

similar to its parent compound, differing by the absence of a methyl group on the nitrogen atom

of the pyrrole ring.[5] It is available for research purposes as both a free base and a

hydrochloride salt.[6]

Chemical Identifiers:

Identifier
N-Desmethyl Asenapine
(Free Base)

N-Desmethyl Asenapine
Hydrochloride

IUPAC Name

rel-5-chloro-2,3,3aS,12bS-

tetrahydro-1H-

dibenz[2,3:6,7]oxepino[4,5-

c]pyrrole[5]

(3aR,12bR)-rel-5-Chloro-

2,3,3a,12b-tetrahydro-1H-

dibenz[2,3:6,7]oxepino[4,5-

c]pyrrole hydrochloride

CAS Number 128915-56-0[5] 1170701-78-6[6][7]

Molecular Formula C₁₆H₁₄ClNO[5] C₁₆H₁₅Cl₂NO[6]

Molecular Weight 271.7 g/mol [5] 308.2 g/mol [6]

InChI Key
DQUCRGAOGUQHJQ-

ZIAGYGMSSA-N[5]

ONMMHDIXIDXKTN-

IODNYQNNSA-N

SMILES

ClC1=CC=C2OC3=CC=CC=C

3--INVALID-LINK--([H])

[C@@]4([H])C2=C1[5]

Not available

Physicochemical Properties:

Property Value Reference

Physical State Solid [5]

Solubility Soluble in DMSO [5]

Storage Temperature -20°C [5]
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A specific melting point for N-Desmethyl Asenapine is not readily available in the cited

literature.

Metabolic Pathway
The formation of N-Desmethyl Asenapine from its parent compound, Asenapine, is a primary

metabolic route.[1] This biotransformation is primarily an oxidative demethylation reaction

catalyzed by the cytochrome P450 enzyme CYP1A2.[3][4] Other isoforms, such as CYP3A4

and CYP2D6, play a minor role in this process.[3]

Asenapine

N-Desmethyl Asenapine
CYP1A2 (major)

CYP3A4, CYP2D6 (minor)
(Oxidative Demethylation)

Asenapine N+-glucuronide

UGT1A4
(Direct Glucuronidation)

Click to download full resolution via product page

Metabolic conversion of Asenapine.

Experimental Protocols
Synthesis of N-Desmethyl Asenapine
A specific, detailed experimental protocol for the synthesis of N-Desmethyl Asenapine is not

explicitly available in the reviewed literature. However, its synthesis can be approached through

the N-demethylation of Asenapine. General methods for the N-demethylation of tertiary amines,

particularly in the context of alkaloids and related pharmaceutical compounds, can be adapted.

These methods often involve reagents such as α-chloroethyl chloroformate followed by

methanolysis, or the von Braun reaction using cyanogen bromide. Photochemical and

electrochemical methods have also been described for N-dealkylation.

Analytical Methodology: LC-MS/MS for Quantification in
Human Plasma
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A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method has been developed for the simultaneous determination of Asenapine and its

metabolites, including N-Desmethyl Asenapine, in human plasma.[1]

Sample Preparation (Liquid-Liquid Extraction):

To 300 µL of human plasma, add an internal standard (e.g., Asenapine-¹³C-d₃).

Add 500 µL of 5.0 mM ammonium acetate (pH 9.0).

Extract with 3.0 mL of methyl tert-butyl ether (MTBE) by vortexing and centrifugation.

Transfer the organic layer and evaporate to dryness under a stream of nitrogen at 40°C.

Reconstitute the residue in 500 µL of the mobile phase for LC-MS/MS analysis.[1]
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Start: 300 µL Human Plasma

Add Internal Standard
(Asenapine-¹³C-d₃)

Add 500 µL 5.0 mM
Ammonium Acetate (pH 9.0)

Liquid-Liquid Extraction
with 3.0 mL MTBE

Vortex and Centrifuge

Transfer Organic Layer

Evaporate to Dryness
(Nitrogen stream, 40°C)

Reconstitute in 500 µL
Mobile Phase

Inject into LC-MS/MS
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Sample preparation for LC-MS/MS analysis.
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LC-MS/MS Conditions:

Parameter Condition Reference

LC System
Shimadzu LC-10ADvp or

equivalent

Column
Chromolith Performance RP8e

(100 mm × 4.6 mm)
[1]

Mobile Phase

Acetonitrile:5.0 mM Ammonium

Acetate:10% Formic Acid

(90:10:0.1, v/v/v)

[1]

Flow Rate 0.9 mL/min

Injection Volume 5.0 µL

Column Temp. 40°C

Autosampler Temp. 4°C

Mass Spectrometer
Triple quadrupole with positive

electrospray ionization (ESI)
[1]

MRM Transitions

Asenapine: m/z 286.1 →

166.0Asenapine-¹³C-d₃ (IS):

m/z 290.0 → 166.1

[1]

Note: The MRM transition for N-Desmethyl Asenapine is not explicitly stated in the primary

reference but would be determined based on its molecular weight and fragmentation pattern.

Pharmacological Profile
While N-Desmethyl Asenapine is a major metabolite of Asenapine, there is limited publicly

available information on its specific pharmacological profile, including quantitative receptor

binding affinities (Ki values). The activity of Asenapine is primarily attributed to the parent drug.

[1] However, understanding the receptor binding profile of Asenapine provides a strong

indication of the potential targets of its N-desmethyl metabolite.
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Receptor Binding Profile of Asenapine
Asenapine exhibits a complex and high-affinity binding profile for a broad range of

neurotransmitter receptors, acting primarily as an antagonist.[8][9][10] This multi-receptor

activity is believed to contribute to its therapeutic effects and side-effect profile.

Receptor Binding Affinities (Ki, nM) of Asenapine:

Receptor Family Receptor Subtype Ki (nM) Reference

Dopamine D₁ 1.4 [11]

D₂ 1.3 [8][11]

D₃ 0.42 [8][11]

D₄ 1.1 [8][11]

Serotonin 5-HT₁ₐ 2.5 [8][11]

5-HT₁ₑ 4.0 [8][11]

5-HT₂ₐ 0.06 [8][11]

5-HT₂ₑ 0.03 [8][11]

5-HT₆ 0.25 [8][11]

5-HT₇ 0.13 [8][11]

Adrenergic α₁ 1.2 [8][11]

α₂ 1.2 [8][11]

Histamine H₁ 1.0 [8][11]

Muscarinic M₁ 8128 [8]

Note: Lower Ki values indicate higher binding affinity.

It is plausible that N-Desmethyl Asenapine retains some affinity for these receptors, although

the potency may be altered. For instance, N-desmethyl metabolites of other antipsychotics
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have been shown to have different receptor binding profiles compared to their parent

compounds.

Signaling Pathways
The therapeutic effects of Asenapine are thought to be mediated through its antagonist activity

at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[8] Its interactions with other serotonin and

dopamine receptor subtypes, as well as adrenergic and histamine receptors, also contribute to

its overall pharmacological effects.

Presynaptic Neuron

Postsynaptic Neuron

Dopamine

D₂ Receptor

Serotonin

5-HT₂ₐ Receptor

Downstream Signaling
(e.g., ↓cAMP)

Downstream Signaling
(e.g., ↑IP₃, DAG)

Asenapine / 
N-Desmethyl Asenapine

Antagonist Antagonist

Click to download full resolution via product page

Antagonism of Dopamine D₂ and Serotonin 5-HT₂ₐ Receptors.

The direct effects of N-Desmethyl Asenapine on these and other signaling pathways have not

been extensively characterized in the available literature. Further research is required to

delineate its specific pharmacological actions.

Conclusion
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N-Desmethyl Asenapine is a significant metabolite of the atypical antipsychotic Asenapine.

This guide has provided a comprehensive overview of its chemical structure, known

physicochemical properties, and detailed analytical methods for its quantification. While its

pharmacological profile is not fully elucidated, the extensive data on its parent compound,

Asenapine, offers valuable insights into its potential biological targets. Further investigation into

the specific receptor binding affinities and functional activity of N-Desmethyl Asenapine is

warranted to fully understand its contribution to the overall clinical profile of Asenapine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1451337#n-desmethyl-asenapine-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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